

An In-depth Technical Guide to the Chemical Properties of Brominated Dimethylanilines

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Compound of Interest

Compound Name: 2-bromo-N,6-dimethylaniline

Cat. No.: B15200882

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An important note on nomenclature: The requested compound, **2-bromo-N,6-dimethylaniline**, presents an ambiguous naming convention. Standard IUPAC nomenclature would typically specify the locants of all substituents on the aromatic ring and on the nitrogen atom of the aniline. It is likely that the intended compound was either 2-bromo-N,N-dimethylaniline (where two methyl groups are attached to the nitrogen atom) or a brominated derivative of 2,6-dimethylaniline, such as 2-bromo-4,6-dimethylaniline. This guide will provide a comprehensive overview of the chemical properties of these two well-documented compounds to address the probable intent of the query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, experimental protocols, and key reactions of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline.

2-bromo-N,N-dimethylaniline

2-bromo-N,N-dimethylaniline is a halogenated aromatic amine widely used as an intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-N,N-dimethylaniline is presented in the table below.



Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrN	[1]
Molecular Weight	200.08 g/mol	[2]
CAS Number	698-00-0	[2]
Appearance	Colorless to light orange to yellow clear liquid	[1]
рКа	4.40 ± 0.18 (Predicted)	[1]
Solubility	Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether.	[1]

Spectroscopic Data

Spectroscopy	Data	Reference
¹H NMR	Available	[3]
¹³ C NMR	Available	[2][4]
Mass Spectrometry (GC-MS)	m/z top peak: 198, 2nd highest: 200, 3rd highest: 199	[2]
Infrared (IR) Spectroscopy	Available	[2]
Raman Spectroscopy	Available	[2]

Experimental Protocols

Synthesis of 2-bromo-N,N-dimethylaniline:

A common method for the synthesis of 2-bromo-N,N-dimethylaniline involves the methylation of 2-bromoaniline.

 Materials: 2-bromoaniline, anhydrous potassium carbonate, methyl iodide (iodomethane), and acetonitrile.[1]



• Procedure:

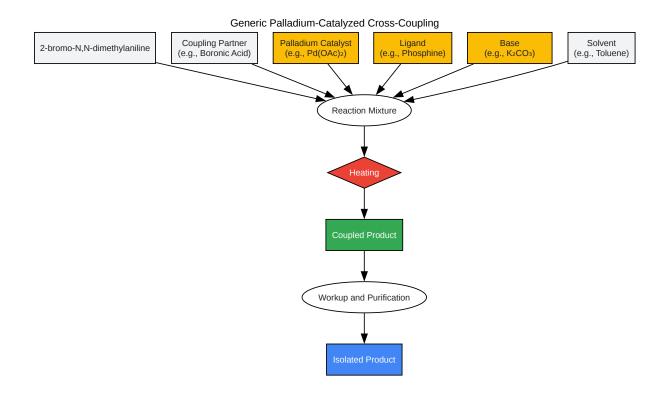
- In a 250 mL round-bottom flask, combine 4.0 g (23.3 mmol) of 2-bromoaniline, 16.1 g (116.5 mmol) of anhydrous potassium carbonate, 7.3 mL (116.5 mmol) of methyl iodide, and 50 mL of acetonitrile.[1]
- Heat the reaction mixture to 70 °C and stir at this temperature for 18 hours.[1]
- After the reaction is complete, cool the mixture to room temperature.
- Perform an extraction with 100 mL of deionized water and 100 mL of diethyl ether.
- Separate the organic phase, and wash the aqueous phase three more times with 50 mL of diethyl ether each time.[1]
- Combine the organic phases and wash them five times with 50 mL of saturated brine.[1]
- The resulting organic phase contains the 2-bromo-N,N-dimethylaniline product.

Reactivity and Applications

2-bromo-N,N-dimethylaniline is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The bromo substituent can readily participate in reactions such as Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:





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Caption: Workflow of a typical palladium-catalyzed cross-coupling reaction.

2-bromo-4,6-dimethylaniline

2-bromo-4,6-dimethylaniline is another important isomer used in the synthesis of various organic compounds.

Chemical and Physical Properties



Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ BrN	
Molecular Weight	200.08 g/mol	
CAS Number	41825-73-4	
Appearance	Crystalline solid	
Melting Point	43-47 °C	
Flash Point	110 °C (closed cup)	

Spectroscopic Data

Spectroscopy	Data	Reference
¹ H NMR	Available, with characteristic shifts for the aromatic protons and methyl groups.	[5]
Mass Spectrometry	Molecular ion peak at m/z 199/201 (due to bromine isotopes).	[5]
Infrared (IR) Spectroscopy	Available	[5]

Experimental Protocols

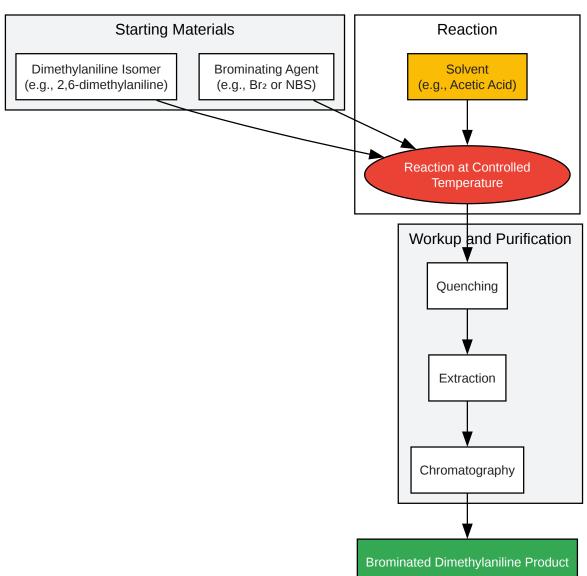
Synthesis of Brominated 2,6-dimethylaniline:

The bromination of 2,6-dimethylaniline can lead to different isomers depending on the reaction conditions. To obtain 4-bromo-2,6-dimethylaniline, the reaction is typically carried out in the presence of glacial acetic acid.[6] While a specific protocol for the 2-bromo isomer is less common, a general procedure for bromination of anilines can be adapted. Due to the directing effects of the amino and methyl groups, direct bromination of 2,6-dimethylaniline would likely favor substitution at the 4-position. Synthesis of the 2-bromo isomer might require a more complex, multi-step synthetic route.

A general representation of the synthesis of a bromo-dimethylaniline is provided below.



Logical Flow for the Synthesis of a Brominated Dimethylaniline:



General Synthesis of Brominated Dimethylaniline

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Caption: General workflow for the synthesis of a brominated dimethylaniline.

Reactivity and Applications

Similar to its N,N-dimethylated counterpart, 2-bromo-4,6-dimethylaniline can be utilized in various organic transformations. The presence of the primary amine allows for a different set of



reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The steric hindrance from the two methyl groups ortho to the amine can influence its reactivity.

This compound and its derivatives are of interest in medicinal chemistry and materials science. For instance, related bromoaniline structures have been investigated for their potential as sensors for metal cations and for their binding efficacy to DNA and HSA.

Safety Information

Both 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline should be handled with care in a well-ventilated fume hood. They are classified as hazardous substances.

- 2-bromo-N,N-dimethylaniline: Danger. Toxic if swallowed, in contact with skin, or if inhaled.
 Causes serious eye irritation. Suspected of causing cancer.
- 2-bromo-4,6-dimethylaniline: Warning. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling these chemicals and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a foundational understanding of the chemical properties of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline. For more specific applications and detailed reaction conditions, consulting the primary literature is recommended.

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